Estrogen receptors are proteins found in various tissues throughout the body. They play a crucial role in numerous physiological processes, including development, reproduction, and metabolism . When estrogen binds to the estrogen receptor, it triggers a cascade of cellular events that influence these processes.
Deschloro Clomiphene-d5 finds application in various scientific research areas:
Researchers can use Deschloro Clomiphene-d5 to assess the binding affinity of other potential estrogen receptor ligands. This information is crucial in drug discovery efforts aimed at developing medications that target the estrogen receptor pathway for various diseases .
By employing Deschloro Clomiphene-d5 in conjunction with other techniques, researchers can investigate the intricate mechanisms by which estrogen receptors interact with different cellular components and initiate downstream signaling pathways .
There are different types (isoforms) of estrogen receptors. Deschloro Clomiphene-d5 can be used to determine how these isoforms interact with various ligands and influence cellular responses. This information is vital for understanding the complex roles of estrogen receptors in different tissues .
Deschloro Clomiphene-d5 is a deuterated derivative of Deschloro Clomiphene, which itself is a metabolite of Clomiphene, a well-known selective estrogen receptor modulator (SERM) primarily used for inducing ovulation. The compound is characterized by the presence of five deuterium atoms, which replace hydrogen atoms in its molecular structure, enhancing its stability and allowing for more precise tracking in biological studies. Its chemical formula is , with a molecular weight that reflects the substitution of deuterium.
These reactions are essential for modifying the compound for various applications in research and pharmaceuticals .
Deschloro Clomiphene-d5 retains biological activities similar to its parent compound, Clomiphene. It acts as an estrogen antagonist and agonist depending on the tissue type, interacting with estrogen receptors alpha and beta. This dual action makes it useful in studying estrogen-related pathways and potential therapeutic applications in conditions like polycystic ovary syndrome (PCOS) and infertility . The deuterated form allows for enhanced pharmacokinetic studies, providing insights into metabolism and drug interactions without altering the biological activity significantly.
The synthesis of Deschloro Clomiphene-d5 typically involves the following steps:
A notable method involves the use of chloro reagents in a controlled reaction environment to achieve high yields while maintaining the integrity of the deuterated structure .
Recent studies have focused on predicting drug-drug-gene interactions involving Deschloro Clomiphene-d5 and its metabolites. For example, physiologically based pharmacokinetic modeling has been employed to assess how polymorphisms in cytochrome P450 enzymes affect the metabolism of this compound and its efficacy. Such studies are crucial for optimizing therapeutic regimens involving Clomiphene derivatives .
Deschloro Clomiphene-d5 shares structural similarities with several related compounds. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Clomiphene | Parent compound; contains chlorine | Known for dual action as an estrogen agonist/antagonist |
Hydroxy-Clomiphene | Hydroxylated derivative of Clomiphene | Increased solubility and altered receptor affinity |
Tamoxifen | Another SERM; different chemical structure | Primarily used for breast cancer treatment |
Raloxifene | Selective estrogen receptor modulator | Used for osteoporosis treatment; different mechanism |
Deschloro Clomiphene-d5 stands out due to its specific isotopic labeling, allowing it to be tracked more effectively in biological experiments without significantly altering its interaction profile with estrogen receptors .
Deschloro Clomiphene-d5 is a deuterated analog of deschloro clomiphene with the molecular formula C26H24D5NO and a molecular weight of 376.55 grams per mole [1] [2]. This compound represents a structural modification where five hydrogen atoms have been replaced with deuterium atoms, resulting in a mass increase of 5.04 atomic mass units compared to the parent compound deschloro clomiphene (C26H29NO, 371.5 g/mol) [3] [10]. The deuterated compound is assigned the Chemical Abstracts Service registry number 1346606-17-4, while the unlabeled parent compound carries the registry number 19957-52-9 [2] [4].
The molecular composition reflects the presence of 26 carbon atoms, 24 hydrogen atoms, 5 deuterium atoms, 1 nitrogen atom, and 1 oxygen atom [1] [2]. The deuterium substitution pattern specifically targets one of the phenyl rings in the molecular structure, creating a pentadeuterated phenyl group (C6D5) [2] [4]. This selective deuteration strategy is commonly employed in pharmaceutical research to create isotopically labeled compounds for analytical and metabolic studies [7].
Property | Value |
---|---|
Molecular Formula | C26H24D5NO |
Molecular Weight | 376.55 g/mol |
CAS Number | 1346606-17-4 |
Unlabeled CAS Number | 19957-52-9 |
Deuterium Content | 5 atoms |
Mass Shift | +5.04 amu |
The structural elucidation of Deschloro Clomiphene-d5 reveals a triphenylethylene derivative characterized by a central ethylene bridge connecting two phenyl rings, with a third phenyl ring bearing a phenoxyethyl diethylamine substituent [1] [3]. The compound maintains the fundamental structural framework of the parent deschloro clomiphene while incorporating deuterium atoms at specific positions [2] [4].
The molecular architecture consists of a stilbene-like core structure with the systematic name 2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-diethyl-ethanamine-d5 [1]. The structural configuration features a central carbon-carbon double bond that serves as the point of geometric isomerism, connecting two phenyl rings in a substituted stilbene arrangement [3] [10]. One of these phenyl rings carries the deuterium substitution pattern, while the other remains unmodified [2] [4].
The phenoxyethyl chain extends from the para position of one phenyl ring and terminates in a diethylamino group, providing the compound with its characteristic structural properties [1] [3]. This chain consists of an ether linkage connecting the phenyl ring to an ethyl bridge, which subsequently connects to the tertiary amine functionality [2]. The structural integrity of the compound is maintained through careful synthetic procedures that preserve the original connectivity while introducing the deuterium labels [4].
Structural confirmation has been achieved through various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry [5]. The deuterium incorporation pattern creates characteristic spectroscopic signatures that distinguish the labeled compound from its unlabeled counterpart [7]. The structural elucidation process involves comprehensive analysis of fragmentation patterns and isotopic distributions to confirm the precise location and extent of deuterium substitution [2] [4].
Deschloro Clomiphene-d5 exhibits geometric isomerism around the central carbon-carbon double bond, existing as a mixture of E and Z stereoisomers [3] [10] [11]. The presence of the double bond between the two phenyl rings creates a restriction in molecular rotation, leading to the formation of distinct geometric configurations [24]. This stereochemical feature is fundamental to the compound's structural characterization and has significant implications for its physical and chemical properties [20].
The E isomer (trans configuration) is characterized by the arrangement of the larger substituent groups on opposite sides of the double bond, while the Z isomer (cis configuration) features these groups positioned on the same side [11] [24]. The geometric isomerism arises from the inability of the molecule to freely rotate around the carbon-carbon double bond due to the presence of the pi-bond, which maintains the planar geometry of the alkene system [24].
Stereochemical Property | Description |
---|---|
Isomer Type | E/Z (geometric) isomerism |
Structural Basis | Restricted rotation around C=C double bond |
E Configuration | Larger groups on opposite sides |
Z Configuration | Larger groups on same side |
Typical Ratio | Mixture of both isomers |
Interconversion | No spontaneous conversion at room temperature |
The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the priority of substituents is determined by atomic number and connectivity [24]. In the case of Deschloro Clomiphene-d5, the phenyl rings serve as the high-priority groups, and their relative positions determine the E or Z designation [11]. The deuterium substitution does not significantly alter the stereochemical behavior compared to the parent compound, as the isotopic substitution maintains the same connectivity pattern [2] [7].
The ratio of E to Z isomers in synthetic preparations typically varies depending on the specific synthetic conditions employed [11] [20]. Commercial preparations of the compound are generally supplied as mixtures of both geometric isomers, reflecting the thermodynamic and kinetic factors involved in the synthesis process [10] [11]. The stereochemical composition can be analyzed using nuclear magnetic resonance spectroscopy, which provides distinct chemical shifts and coupling patterns for each isomer [24].
The deuterium substitution pattern in Deschloro Clomiphene-d5 involves the selective replacement of all five hydrogen atoms on one of the phenyl rings with deuterium atoms [2] [4]. This pentadeuteration strategy creates a C6D5 substitution pattern that is uniformly distributed across positions 2, 3, 4, 5, and 6 of the targeted phenyl ring [2]. The substitution pattern is designed to maximize the mass spectral differentiation while maintaining the structural integrity of the parent compound [7].
The deuterium atoms are incorporated through synthetic methods that ensure high isotopic purity, typically exceeding 99% at each substituted position [2] [4]. This level of isotopic enrichment is critical for analytical applications where precise mass differentiation is required [7]. The deuterium substitution creates stronger carbon-deuterium bonds compared to the original carbon-hydrogen bonds, due to the primary kinetic isotope effect [7] [19].
Substitution Characteristic | Description |
---|---|
Target Ring | One phenyl ring (C6D5) |
Positions Deuterated | All five positions (2,3,4,5,6) |
Isotopic Purity | >99% at each position |
Bond Strength | C-D bonds stronger than C-H bonds |
Mass Shift | +5 atomic mass units |
Analytical Advantage | Enhanced mass spectral differentiation |
The strategic placement of deuterium atoms on the phenyl ring provides several analytical advantages [7] [28]. The mass shift of five atomic mass units creates a distinct molecular ion peak in mass spectrometry, facilitating the use of the compound as an internal standard in quantitative analyses [2] [4]. The isotopic substitution pattern also influences the vibrational frequencies of the molecule, creating characteristic signatures in infrared spectroscopy [19].
The deuterium substitution pattern demonstrates the principle of isotopic labeling in medicinal chemistry research [7] [28]. The incorporation of deuterium atoms can potentially affect the metabolic stability of the compound through the deuterium kinetic isotope effect, where the stronger carbon-deuterium bonds may resist enzymatic cleavage compared to carbon-hydrogen bonds [7]. This property makes deuterated compounds valuable tools for studying metabolic pathways and drug disposition [29].
Deschloro Clomiphene-d5 exhibits physical and chemical properties that are largely similar to its unlabeled counterpart, with subtle modifications arising from the isotopic substitution [2] [4]. The compound appears as a light brown solid at room temperature, maintaining the characteristic appearance of related clomiphene derivatives [5]. The physical form is typically supplied as a neat solid powder with high purity specifications suitable for analytical applications [1] [2].
The solubility profile of Deschloro Clomiphene-d5 includes good solubility in organic solvents such as chloroform and dimethyl sulfoxide, while exhibiting limited solubility in aqueous media [4] [14]. This solubility pattern is consistent with the lipophilic nature of the triphenylethylene structure and reflects the compound's organic character [16]. The estimated partition coefficient (LogP) is approximately 5.3, indicating significant lipophilicity similar to the parent compound [16].
Physical Property | Value/Description |
---|---|
Appearance | Light brown solid |
Physical Form | Neat powder |
Melting Point | 95-98°C (estimated) |
Solubility | Soluble in chloroform, DMSO; limited in water |
LogP (estimated) | ~5.3 |
Stability | Stable under normal conditions |
The thermal properties of the compound include a melting point range estimated to be between 95-98°C, based on comparisons with structurally related compounds [5]. The thermal stability of Deschloro Clomiphene-d5 is maintained under normal storage conditions, though the compound should be protected from light and moisture to prevent degradation [2] [4]. The deuterium substitution may slightly enhance the thermal stability due to the stronger carbon-deuterium bonds [7] [19].
Chemical stability assessments indicate that Deschloro Clomiphene-d5 maintains its structural integrity under standard laboratory conditions [2] [4]. The compound demonstrates resistance to hydrolysis and oxidation under normal atmospheric conditions, though prolonged exposure to extreme pH conditions or strong oxidizing agents may lead to structural modifications [14]. The deuterium atoms remain stable under typical analytical conditions, maintaining their isotopic integrity throughout routine handling and storage [7].
The compound's chemical reactivity profile closely mirrors that of the unlabeled parent compound, with the deuterium substitution having minimal impact on most chemical transformations [7] [19]. However, reactions involving the deuterated phenyl ring may exhibit kinetic isotope effects, where the reaction rates may be altered due to the stronger carbon-deuterium bonds [7]. This property is particularly relevant in metabolic studies where enzymatic reactions may show different rates for deuterated versus non-deuterated substrates [28].
The SMILES (Simplified Molecular Input Line Entry System) notation for Deschloro Clomiphene-d5 provides a linear text representation that captures the complete structural information including the deuterium substitution pattern [2]. The SMILES string is written as: [2H]c1c([2H])c([2H])c(\C=C(\c2ccccc2)/c3ccc(OCCN(CC)CC)cc3)c([2H])c1[2H] [2]. This notation explicitly indicates the deuterium atoms using the [2H] designation, distinguishing them from regular hydrogen atoms [2] [4].
The SMILES representation systematically describes the molecular connectivity starting from the deuterated phenyl ring and proceeding through the central ethylene bridge to the substituted phenyl ring [2]. The notation captures the geometric isomerism through the use of directional bonds (\ and /) around the central double bond, providing stereochemical information within the linear format [2]. The deuterium positions are clearly marked at each of the five substituted positions on the target phenyl ring [4].
The International Chemical Identifier (InChI) representation provides a more comprehensive structural description: InChI=1S/C26H29NO/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3/b26-21-/i5D,7D,8D,11D,12D [2] [4]. This notation includes an isotopic layer (/i5D,7D,8D,11D,12D) that specifically identifies the positions of deuterium substitution [2].
Representation Format | Description | Primary Use |
---|---|---|
SMILES | Linear text with [2H] for deuterium | Database searching, computational chemistry |
InChI | Hierarchical identifier with isotopic layer | Unique structure identification |
InChIKey | Hashed version of InChI | Web searches, database indexing |
Molecular Formula | C26H24D5NO | Composition information |
The structural representation formats serve different purposes in chemical information systems [2]. The SMILES notation is particularly useful for computational chemistry applications and database searches, while the InChI format provides a standardized method for unique molecular identification [4]. The InChIKey, derived from the InChI, offers a fixed-length identifier suitable for web-based searches and database indexing [2].
Two-dimensional structural representations show the planar connectivity of the molecule with explicit indication of the deuterium substitution positions [4]. These representations typically use standard chemical drawing conventions with deuterium atoms labeled as "D" to distinguish them from hydrogen atoms [2]. Three-dimensional structural models provide spatial information about the molecular geometry and can be used for conformational analysis and molecular modeling studies [4].